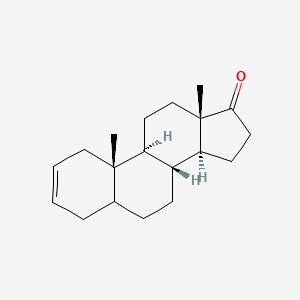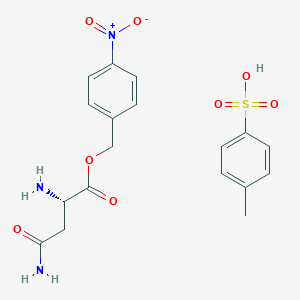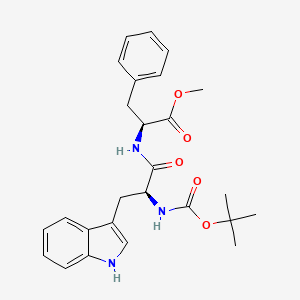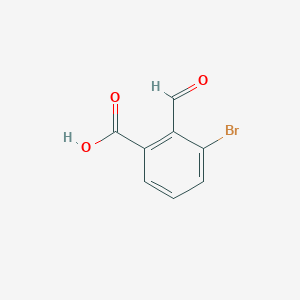
Androst-2-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-2-en-17-one is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been studied for its potential as a steroidal aromatase inhibitor and has applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Androst-2-en-17-one involves several steps. One method includes the use of 4-androstenedione as a raw material, which undergoes etherification protection, palladium carbon-catalyzed hydrogenation reduction, and acid-catalyzed hydrolysis deprotection reactions . Another method involves the use of a loaded heteropoly acid catalyst to reflux and remove 3-hydroxyl from epiandrosterone in an organic solvent, followed by ethanol recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to reduce side reactions, by-products, and impurities while increasing synthesis yield and product purity. For example, the use of solid-phase acid catalysts and environmentally friendly processes can significantly reduce production costs and improve product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Androst-2-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, p-toluenesulfonic acid for acid-catalyzed reactions, and triethyl orthoformate for etherification . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2,3-dihydroxy-5-androstan-17-one, which are used in doping control and other applications .
Wissenschaftliche Forschungsanwendungen
Androst-2-en-17-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroidal compounds. In biology, it is studied for its role as a pheromone and its effects on animal behavior . In medicine, it is investigated for its potential as a steroidal aromatase inhibitor, which could have implications for treating hormone-related conditions . In industry, it is used in the production of various steroidal drugs and supplements .
Wirkmechanismus
The mechanism of action of Androst-2-en-17-one involves its interaction with androgen receptors and its potential role as an androgen prohormone . It may also act as a steroidal aromatase inhibitor, affecting the conversion of androgens to estrogens . The molecular targets and pathways involved include the androgen receptor pathway and the aromatase enzyme pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Androst-2-en-17-one include desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) and other derivatives of dihydrotestosterone . These compounds share structural similarities and may have overlapping biological activities.
Uniqueness: What sets this compound apart is its specific structure and its role as a naturally occurring pheromone in certain animals . Additionally, its potential as a steroidal aromatase inhibitor makes it unique among similar compounds .
Eigenschaften
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVDMWNISUFRJ-HQEMIIEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)






![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)



